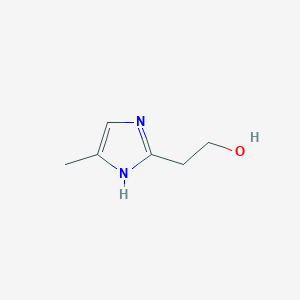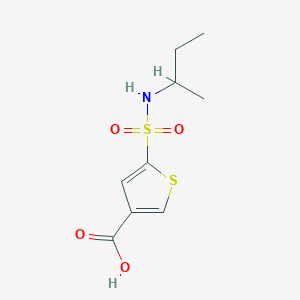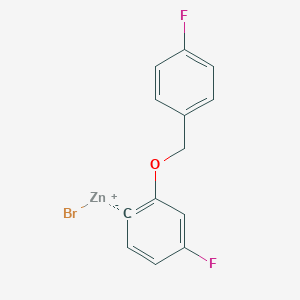
2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, such as Negishi coupling. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including a base (e.g., triethylamine) and a suitable solvent (e.g., tetrahydrofuran).
Substitution Reactions: Common reagents include halides and other nucleophiles, with reaction conditions varying depending on the desired product.
Major Products
The major products formed from reactions involving 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are often fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorinated compounds with potential biological activity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the electrophile, forming a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylboronic acid
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylsilane
Uniqueness
Compared to similar compounds, 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of zinc enhances its nucleophilicity, making it more reactive in cross-coupling reactions compared to its magnesium and boron counterparts. Additionally, the fluorine atoms in the molecule contribute to its stability, making it a preferred choice for synthesizing fluorinated organic compounds.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-[(4-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LTAMPLXQAGVKIF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)OCC2=CC=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



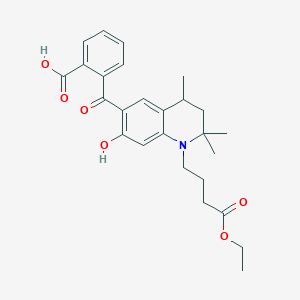

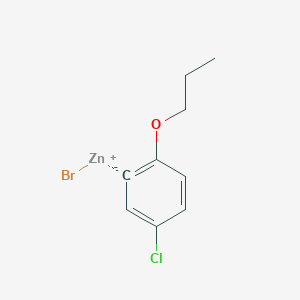

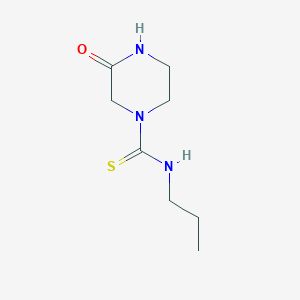

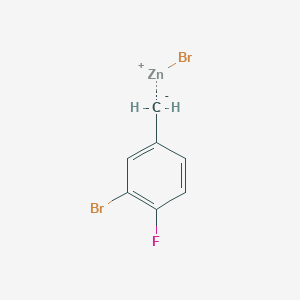


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
